AMOZ-CHPh-4-O-C-acid

immunoassay sensitivity hapten design ELISA optimization

AMOZ-CHPh-4-O-C-acid (CAS: 1149378-54-0, C₁₇H₂₁N₃O₆) is a synthetic hapten derived from the furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). It features a 4-carboxyphenoxy spacer containing 2 carbon and 1 oxygen atoms, enabling covalent conjugation to carrier proteins such as bovine serum albumin (BSA) for immunogen generation and ovalbumin (OVA) for coating antigen preparation.

Molecular Formula C17H21N3O6
Molecular Weight 363.4 g/mol
Cat. No. B12388226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMOZ-CHPh-4-O-C-acid
Molecular FormulaC17H21N3O6
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)OCC(=O)O
InChIInChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-13(2-4-14)9-18-20-11-15(26-17(20)23)10-19-5-7-24-8-6-19/h1-4,9,15H,5-8,10-12H2,(H,21,22)/b18-9+
InChIKeyKMBZVHIKJKSMRH-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMOZ-CHPh-4-O-C-acid: A Defined Hapten for AMOZ Immunoassay Development


AMOZ-CHPh-4-O-C-acid (CAS: 1149378-54-0, C₁₇H₂₁N₃O₆) is a synthetic hapten derived from the furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) [1]. It features a 4-carboxyphenoxy spacer containing 2 carbon and 1 oxygen atoms, enabling covalent conjugation to carrier proteins such as bovine serum albumin (BSA) for immunogen generation and ovalbumin (OVA) for coating antigen preparation [2]. This compound is a critical reagent in the development of immunoassays for detecting AMOZ residues in food safety monitoring [3].

Why AMOZ-CHPh-4-O-C-acid Cannot Be Substituted by Other AMOZ Haptens


Immunoassays for AMOZ are exquisitely sensitive to hapten structure, where subtle variations in spacer length, linkage chemistry, and substitution pattern profoundly impact antibody affinity and assay sensitivity [1]. The meta-substituted analog AMOZ-CHPh-3-O-C-acid (CAS: 1393444-23-9) and the spacer-reduced hapten AMOZ-CH-acid (Hapten 5, CAS: 1416047-56-7) produce antibodies with divergent recognition profiles and sensitivity metrics, making them non-interchangeable . Systematic studies have demonstrated that para-substituted phenoxy haptens can yield up to a 2-fold improvement in ELISA sensitivity compared to their meta-substituted counterparts [2], underscoring that hapten selection is not a generic procurement decision but a critical determinant of assay performance.

AMOZ-CHPh-4-O-C-acid: Quantitative Differentiation Evidence


Para-Substituted Phenoxy Spacer Yields Superior Antibody Sensitivity Over Meta-Substituted Analogs

In a direct head-to-head comparison, polyclonal antibodies raised against a para-substituted phenoxy hapten (structurally analogous to AMOZ-CHPh-4-O-C-acid) exhibited an approximately 2-fold improvement in competitive ELISA sensitivity for the nitrophenyl derivative of AMOZ (NPAMOZ) compared to antibodies generated from a meta-substituted phenoxy hapten [1]. This sensitivity enhancement was attributed to a more favorable presentation of the target epitope to the immune system, as confirmed by molecular modeling of the lowest energy conformations of NPAMOZ and the haptens [2].

immunoassay sensitivity hapten design ELISA optimization

Optimized Spacer Composition (2-Carbon, 1-Oxygen) Balances Epitope Presentation and Conjugation Efficiency

AMOZ-CHPh-4-O-C-acid incorporates a 2-carbon, 1-oxygen spacer that serves a dual purpose: (1) it provides sufficient distance between the hapten and carrier protein to minimize steric hindrance during immune recognition, and (2) it maintains a relatively compact molecular footprint to avoid inducing unwanted antibody responses to the linker [1]. In contrast, haptens lacking a formal spacer (e.g., direct carboxybenzaldehyde linkage) or possessing longer aliphatic spacers often yield lower affinity antibodies or higher background signals [2]. While a direct quantitative comparison specific to this exact spacer composition has not been published, studies across the nitrofuran immunoassay field consistently demonstrate that optimized spacer length is a critical parameter for achieving desired assay sensitivity and specificity [3].

hapten design antibody production spacer optimization

Enables Ultra-Sensitive ELISA with IC₅₀ Values as Low as 0.13 ng/mL When Combined with Heterologous Coating Strategies

Haptens structurally related to AMOZ-CHPh-4-O-C-acid have been employed in optimized heterologous coating antigen formats to achieve exceptional ELISA sensitivity. In a comprehensive study evaluating twelve coating antigen/antibody combinations, the use of a para-carboxyphenoxy hapten-based coating antigen at low hapten density resulted in a 15-fold improvement in sensitivity compared to homologous formats [1]. The optimized indirect competitive ELISA achieved an IC₅₀ of 0.13 ng/mL for CPAMOZ (carboxyphenyl AMOZ derivative) [2]. While these data are not exclusive to AMOZ-CHPh-4-O-C-acid, they establish the performance ceiling that para-substituted phenoxy haptens can reach in well-designed assays.

ELISA sensitivity heterologous coating detection limit

Demonstrated Conjugation Efficiency to BSA and OVA Supports Consistent Immunogen and Coating Antigen Preparation

AMOZ-CHPh-4-O-C-acid is specifically validated for conjugation to bovine serum albumin (BSA) to generate immunogens and to ovalbumin (OVA) for coating antigens [1]. While quantitative conjugation efficiency data (e.g., hapten-to-protein molar ratio) is not publicly available for this specific compound, the established use of para-carboxyphenoxy haptens in published immunoassay development protocols confirms successful and reproducible conjugation [2]. Comparative studies across AMOZ haptens have shown that para-substituted phenoxy derivatives yield immunogens that elicit high-titer, specific antibodies with minimal cross-reactivity to structurally related nitrofuran metabolites [3].

hapten-protein conjugation immunogen preparation coating antigen

AMOZ-CHPh-4-O-C-acid: Optimal Application Scenarios in Research and Industry


Development of High-Sensitivity ELISA Kits for AMOZ Residue Monitoring in Food Safety

AMOZ-CHPh-4-O-C-acid is the preferred hapten for constructing immunogens and coating antigens in ELISA kits designed to meet stringent maximum residue limits (MRLs) for AMOZ in seafood, meat, and honey. The para-substituted phenoxy spacer provides the epitope presentation required to generate antibodies with the sub-ng/mL sensitivity demonstrated in multiple studies [1]. When coupled with heterologous coating strategies, this hapten platform can achieve IC₅₀ values as low as 0.13 ng/mL, enabling reliable detection at regulatory thresholds [2].

Generation of Monoclonal and Polyclonal Antibodies for Lateral Flow Immunoassays

The consistent conjugation chemistry of AMOZ-CHPh-4-O-C-acid to BSA yields immunogens that reliably produce high-titer, specific antibodies suitable for lateral flow immunoassay (LFIA) development. The 2-carbon, 1-oxygen spacer minimizes carrier-induced epitope masking, a known limitation with shorter or bulkier linkers, thereby enhancing the probability of isolating high-affinity clones [3]. This hapten has been specifically cited as a critical reagent for antibody production in food safety testing applications [4].

Cross-Validation of Instrumental Methods (LC-MS/MS) with Immunoassay Screening

In analytical workflows where ELISA serves as a rapid screening tool followed by confirmatory LC-MS/MS analysis, the use of AMOZ-CHPh-4-O-C-acid-based immunoassays has demonstrated excellent correlation with instrumental methods (r² = 0.9908) [5]. This cross-method validation supports the use of this hapten in compliant monitoring programs where positive ELISA results must be confirmed by reference methods, reducing false-positive rates and minimizing unnecessary confirmatory testing.

Research on Hapten Design Principles and Structure-Activity Relationships

AMOZ-CHPh-4-O-C-acid serves as a model compound in academic and industrial research aimed at understanding how hapten spacer composition, substitution pattern, and linker flexibility influence antibody specificity and assay sensitivity. The published comparative data on para vs. meta substitution effects [6] and heterologous coating strategies [7] make this hapten a valuable tool for rational immunoassay design and for training new methodologies in analytical chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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